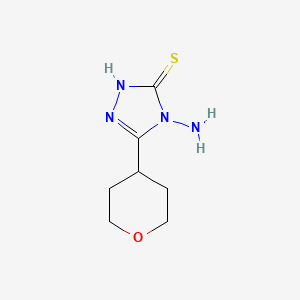![molecular formula C16H14F3NO4S B2910057 2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339107-29-8](/img/structure/B2910057.png)
2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a benzimidazole derivative . It has been studied for its potential therapeutic effects, particularly in the context of methotrexate-induced intestinal mucositis .
Chemical Reactions Analysis
The compound has been used in studies involving methotrexate-induced intestinal mucositis . It appears to interact with various biochemical pathways, but the exact chemical reactions involving this compound are not detailed in the available sources .Wirkmechanismus
The mechanism of action of 2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activity of the nuclear factor kappa B (NF-kB) pathway. This compound has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been found to exhibit antimicrobial properties against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has not been extensively studied for its toxicity and safety profile.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide. Further studies are needed to elucidate its mechanism of action and to understand its effects on different cell types. Additionally, more studies are needed to evaluate the safety and toxicity profile of this compound. Further research is also needed to explore the potential therapeutic applications of this compound, including its use in the treatment of inflammatory diseases, cancer, and bacterial infections. Overall, this compound has great potential for further research and development as a therapeutic agent.
Synthesemethoden
The synthesis of 2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield this compound. This synthesis method has been optimized and validated through various studies.
Wissenschaftliche Forschungsanwendungen
2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide has been widely studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. This compound has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, this compound has been studied for its antimicrobial properties against various bacterial strains.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-24-13-5-7-14(8-6-13)25(22,23)10-15(21)20-12-4-2-3-11(9-12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUXJFXYOHOQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

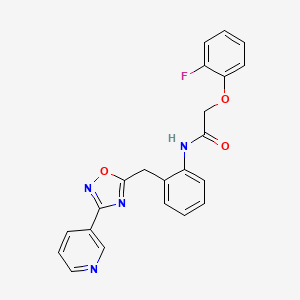
![3,3-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)butanamide](/img/structure/B2909976.png)
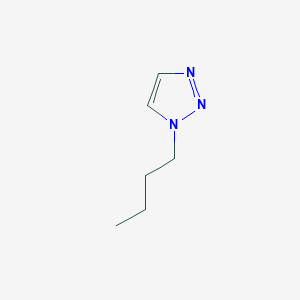
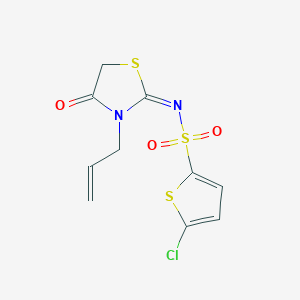
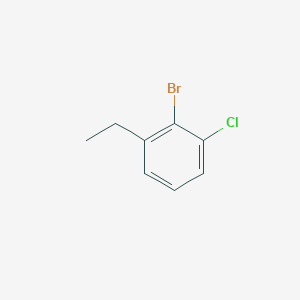
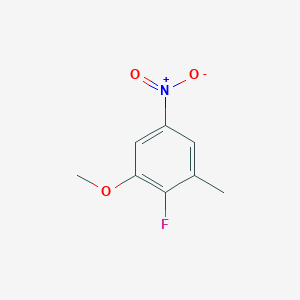
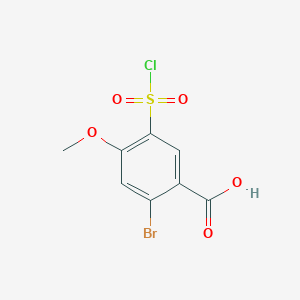
![5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2909989.png)
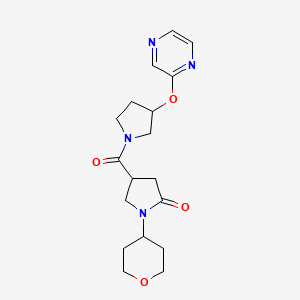
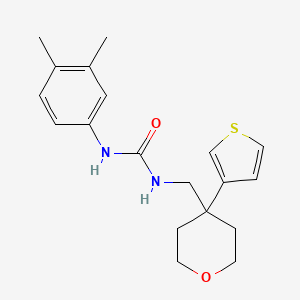
![7-chloro-N-(4-methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2909993.png)
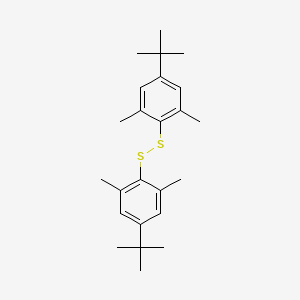
![2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol](/img/structure/B2909995.png)
